![molecular formula C16H12ClNO3 B2794679 ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate CAS No. 85460-06-6](/img/structure/B2794679.png)
ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate, commonly known as ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate, is an organic compound that belongs to the class of cyanoacrylates. It is a yellowish liquid that is used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This property makes it useful in the synthesis of various compounds and as a reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate are not well studied. However, it has been reported to exhibit cytotoxic activity against various cancer cell lines. It has also been reported to exhibit antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate in lab experiments include its versatility as a building block in the synthesis of various compounds, its reactivity as a Michael acceptor, and its ability to exhibit cytotoxic and antimicrobial activity. The limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate in scientific research. These include the synthesis of new biologically active compounds, the development of fluorescent dyes and sensors, and the study of its mechanism of action. In addition, the potential use of ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate as a therapeutic agent for the treatment of cancer and infectious diseases can also be explored.
In conclusion, ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Synthesis Methods
Ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate can be synthesized by the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-chlorophenylfuran-5-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
Ethyl 2-cyano-3-[5-(2-chlorophenyl)furan-2-yl]acrylate has various scientific research applications. It is used as a building block in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It is also used as a starting material for the synthesis of fluorescent dyes and sensors. In addition, it is used as a reagent in organic synthesis for the preparation of various compounds.
properties
IUPAC Name |
ethyl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISAJHXCFKKHS-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85460-06-6 |
Source


|
| Record name | ETHYL 3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-CYANOACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)
![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)
![6-chloro-N-[(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794599.png)
![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

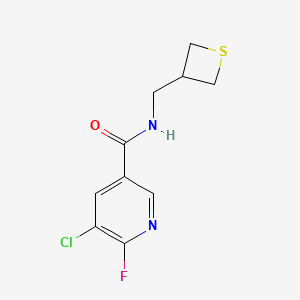
![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)
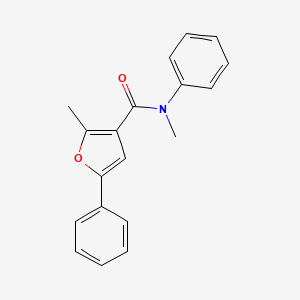

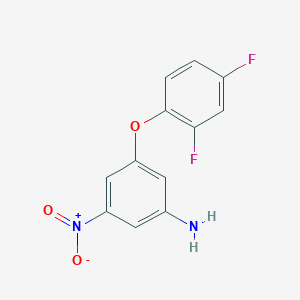

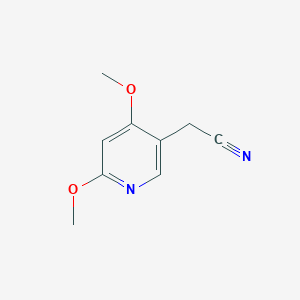
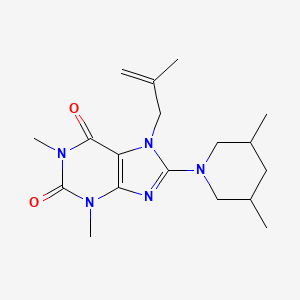
![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)